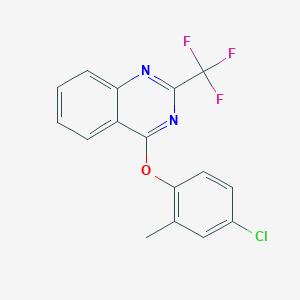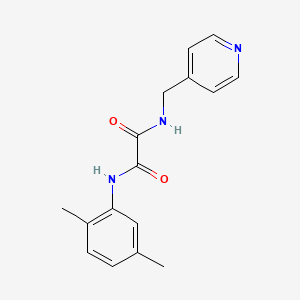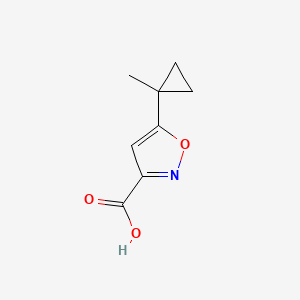
4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Biological Activity
Quinazoline derivatives, including compounds similar to 4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline, have been extensively studied for their synthesis and biological activities. These compounds are recognized for their significant medicinal properties:
Synthesis Methods :
- Xu Li-feng (2011) demonstrated a method to synthesize quinazoline derivatives starting from 4-chloro-2-nitrobenzoic acid, leading to compounds with biological activity (Xu Li-feng, 2011).
- Gong Ping (2005) explored a seven-step synthetic route for a similar compound, emphasizing mild reaction conditions and high yields (Gong Ping, 2005).
Biological Activities :
- Quinazoline derivatives have been found to possess significant pharmacological activities. Dash et al. (2017) reported that certain quinazoline derivatives demonstrated antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
- In another study, R. Ovádeková et al. (2005) evaluated the cytotoxic/antiproliferative activity of a quinazoline derivative on human tumor cell lines, indicating potential as an anticancer drug (R. Ovádeková et al., 2005).
Advanced Applications
Imaging and Diagnostics :
- D. Holt et al. (2006) synthesized a quinazoline derivative for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, highlighting its potential in diagnostic imaging (D. Holt et al., 2006).
Antiplasmodial Activity :
- P. Verhaeghe et al. (2011) found that quinazoline derivatives exhibited good in vitro antiplasmodial activity against Plasmodium falciparum, suggesting their use in treating malaria (P. Verhaeghe et al., 2011).
Safety and Hazards
特性
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c1-9-8-10(17)6-7-13(9)23-14-11-4-2-3-5-12(11)21-15(22-14)16(18,19)20/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCDIPOAAVSMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)
![5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2368934.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)
![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)

![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline](/img/structure/B2368947.png)
![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)
![2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2368950.png)
